Desmethyl Celecoxib-d4
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Overview
Description
Desmethyl Celecoxib-d4 is a deuterium-labeled analog of Desmethyl Celecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Celecoxib-d4 involves the deuteration of Desmethyl Celecoxib. The process typically includes the following steps:
Claisen Condensation: This reaction involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate in methanol to form a diketone intermediate.
Cyclo-condensation: The diketone intermediate undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the pyrazole moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but with optimized reaction conditions to achieve higher yields and purity. The use of continuous flow chemistry has been reported to enhance the efficiency and reduce reaction times significantly .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Celecoxib-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Desmethyl Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The incorporation of deuterium allows for the precise quantitation of drug metabolism and pharmacokinetics.
Drug Development: It serves as a tracer in the development of new pharmaceuticals, helping to understand the metabolic pathways and potential drug interactions.
Biological Research: It is used to study the effects of COX-2 inhibition in various biological systems, including its anti-inflammatory and anti-cancer properties
Mechanism of Action
Desmethyl Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets and pathways involved include the arachidonic acid pathway, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Celecoxib: The parent compound, also a selective COX-2 inhibitor.
2,5-Dimethyl Celecoxib: A structural analog that lacks COX-2 inhibitory function but has anti-tumor properties.
Uniqueness: Desmethyl Celecoxib-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This property distinguishes it from other similar compounds like Celecoxib and 2,5-Dimethyl Celecoxib .
Biological Activity
Desmethyl Celecoxib-d4 is a deuterated derivative of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely recognized for its anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is structurally modified from Celecoxib by the removal of a methyl group, which may influence its pharmacological activity. This compound is primarily used in scientific research to investigate its potential therapeutic applications, particularly in cancer treatment and inflammatory conditions .
This compound primarily exerts its biological effects through selective inhibition of the COX-2 enzyme, which plays a crucial role in the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, it may exhibit COX-independent mechanisms that contribute to its anticancer effects, such as:
- Induction of Apoptosis : this compound has been shown to induce apoptotic cell death in cancer cells at lower concentrations than other coxibs, suggesting a unique mechanism that separates its anti-inflammatory and antitumor activities .
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G0/G1 checkpoint, leading to reduced proliferation of tumor cells .
- Inhibition of Angiogenesis : By decreasing the expression of vascular endothelial growth factor (VEGF), this compound may inhibit tumor neovascularization .
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro:
- Cell Proliferation Inhibition : Research indicates that this compound inhibits the proliferation of various cancer cell lines. For example, studies show significant reductions in cell viability at concentrations as low as 10 μM .
- Apoptosis Induction : The compound has been associated with increased activation of pro-apoptotic molecules and decreased levels of anti-apoptotic proteins in treated cells .
In Vivo Studies
In vivo studies further support the potential therapeutic benefits of this compound:
- Tumor Growth Reduction : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. The specific mechanisms include enhanced apoptosis and reduced angiogenesis .
- Safety Profile : Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile, with minimal adverse effects observed at therapeutic doses .
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, it's essential to compare it with related compounds:
Compound | COX-2 Inhibition | Apoptosis Induction | Anti-inflammatory Effects |
---|---|---|---|
This compound | Moderate | Yes | Yes |
Celecoxib | High | Yes | Yes |
2,5-Dimethyl Celecoxib | None | Yes | No |
Case Study 1: Antitumor Efficacy
A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced proliferation rates. The study utilized an MTT assay to quantify cell viability and confirmed the compound's efficacy at lower concentrations compared to traditional coxibs .
Case Study 2: Inflammatory Response Modulation
In an animal model of inflammation, this compound was administered alongside standard anti-inflammatory treatments. Results indicated enhanced anti-inflammatory effects without significant side effects, suggesting its potential as an adjunct therapy in inflammatory diseases .
Properties
Molecular Formula |
C16H12F3N3O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)/i6D,7D,8D,9D |
InChI Key |
MQPLMBSDWYIIID-YKVCKAMESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.